![molecular formula C10H10N6 B2673279 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 330446-16-7](/img/structure/B2673279.png)
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound's unique chemical structure and properties make it an attractive candidate for use in drug discovery, biochemical research, and other related areas.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
The compound has been studied for its potential use in cancer therapy. It has been found to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cancer cells . The compound selectively binds to ferrous ions, and the addition of Fe2+ can abolish its cytotoxicity .
Iron Chelation
The compound has been designed and synthesized as a novel series of iron chelators . Iron chelators are natural or synthetic small molecules that bind iron ions with a high affinity and were initially used in the treatment of iron ion-overload syndromes .
Cell Cycle Arrest
The compound has been found to arrest the cell cycle at the G1 phase . This could potentially be used to control the growth of cancer cells .
Induction of Apoptosis
The compound has been found to induce significant apoptosis in A549 cells in dose and time-dependent manners . This could potentially be used to trigger the death of cancer cells .
Mitochondrial Pathway
The compound might induce apoptosis via the mitochondrial pathway . This could potentially be used to target the energy production in cancer cells .
Synthesis of Derivatives
The compound has been used in the synthesis of a series of derivatives bearing a pyridinocycloalkyl moiety . These derivatives could potentially have different properties and uses .
Eigenschaften
IUPAC Name |
(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-5-3-2-4-6-7(5)12-9-8(6)15-16-10(13-9)14-11/h2-4H,11H2,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCLQAXYAPTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.